molecular formula C8H8BrNaO4S B13178064 Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate

Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate

Cat. No.: B13178064
M. Wt: 303.11 g/mol
InChI Key: YEQNKUJZZYLXBU-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate typically involves the sulfonation of 5-bromo-2,4-dimethoxybenzene. This process can be achieved through the reaction of the starting material with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete sulfonation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate involves its interaction with molecular targets through its sulfonate and bromine functional groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific biological context. The compound’s sulfonate group is particularly reactive, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Sodium p-toluenesulfinate
  • Sodium benzenesulfinate
  • Sodium methanesulfinate

Uniqueness

Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate is unique due to its bromine and methoxy substituents, which confer distinct chemical properties and reactivity compared to other sodium sulfinates. These substituents can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications that other sulfinates may not be able to fulfill .

Properties

Molecular Formula

C8H8BrNaO4S

Molecular Weight

303.11 g/mol

IUPAC Name

sodium;5-bromo-2,4-dimethoxybenzenesulfinate

InChI

InChI=1S/C8H9BrO4S.Na/c1-12-6-4-7(13-2)8(14(10)11)3-5(6)9;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1

InChI Key

YEQNKUJZZYLXBU-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C=C1S(=O)[O-])Br)OC.[Na+]

Origin of Product

United States

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